molecular formula C18H18F3NO3 B2767836 N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1014429-92-5

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2767836
CAS No.: 1014429-92-5
M. Wt: 353.341
InChI Key: MWOXWSPNYSHVDQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C18H18F3NO3 and a molecular weight of 353.341. This compound is characterized by the presence of an ethoxyphenoxy group, a trifluoromethyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form the ethoxyphenoxy intermediate.

    Coupling with Benzamide: The ethoxyphenoxy intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide can be compared with similar compounds such as:

    N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide: This compound has a similar structure but with the trifluoromethyl group at a different position on the benzene ring.

    N-[2-(4-methoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-15-7-9-16(10-8-15)25-12-11-22-17(23)13-3-5-14(6-4-13)18(19,20)21/h3-10H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOXWSPNYSHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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